4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features both oxazole and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. Subsequent sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia, yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce waste. This could include combining cyclization and sulfochlorination steps to minimize the number of stages and the amount of acidic waste produced .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Both the oxazole and morpholine rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could lead to simpler amine derivatives .
Scientific Research Applications
4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-oxazole: A simpler oxazole derivative with similar chemical properties.
Morpholine-4-carbonyl derivatives: Compounds with similar morpholine moieties but different substituents.
Uniqueness
4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to its combination of oxazole and morpholine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H21N3O4 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
[4-[(2-methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H21N3O4/c1-11-15-12(10-21-11)8-16-2-7-20-13(9-16)14(18)17-3-5-19-6-4-17/h10,13H,2-9H2,1H3 |
InChI Key |
VNNLEOTWSKTMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CN2CCOC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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